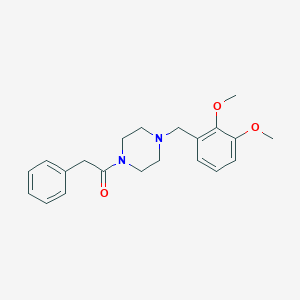
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine, commonly known as DPPE, is a chemical compound that belongs to the class of piperazine derivatives. DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The exact mechanism of action of DPPE is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DPPE has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
DPPE has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic transmission, and the modulation of gene expression. DPPE has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DPPE has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin 5-HT1A receptor. However, DPPE also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of DPPE, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of the role of DPPE in the regulation of gene expression, and the investigation of the potential therapeutic applications of DPPE in various diseases, including cancer, schizophrenia, and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of DPPE and its potential side effects.
Synthesemethoden
DPPE can be synthesized using a variety of methods, including the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetyl chloride in the presence of a reducing agent. Another method involves the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetic acid in the presence of a reducing agent. The synthesis of DPPE requires careful attention to the reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, DPPE has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, schizophrenia, and anxiety disorders. In neuroscience, DPPE has been studied for its potential as a tool for the investigation of the central nervous system, including the study of neurotransmitter systems and the regulation of synaptic transmission. In pharmacology, DPPE has been investigated for its potential as a drug for the treatment of various diseases, including depression, anxiety, and addiction.
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-6-9-18(21(19)26-2)16-22-11-13-23(14-12-22)20(24)15-17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 |
InChI-Schlüssel |
JHOVGAQFVDVTOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)